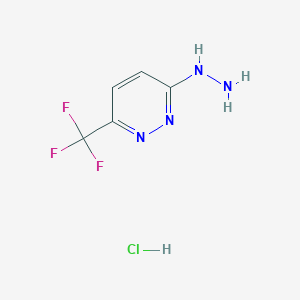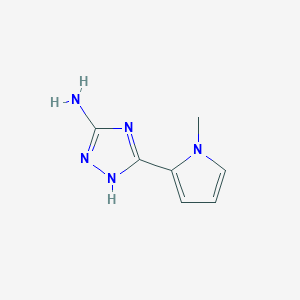
Quinazoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinazoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzonitrile with aldehydes or ketones in the presence of a base catalyst. This method typically employs sodium silicate (Na2SiO3) and SnFe2O4 nanoparticles as catalysts, resulting in high yields and a straightforward work-up procedure . Another method involves the use of transition-metal-catalyzed reactions, which have proven to be reliable for constructing quinazoline scaffolds .
Industrial Production Methods
Industrial production of this compound often utilizes multicomponent reactions (MCRs) due to their efficiency and high atom economy. These reactions are performed in one pot, reducing the need for intermediate isolation and minimizing waste . The use of microwave irradiation and basic catalysts such as K2CO3 and Cs2CO3 has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinazoline-6-amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinazoline-6-carboxylic acids, quinazoline-6-amines, and various substituted quinazoline derivatives, each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
Quinazoline-6-carbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of quinazoline-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form stable complexes with target proteins through hydrogen bonding and van der Waals interactions contributes to its biological activity .
Comparación Con Compuestos Similares
Quinazoline-6-carbonitrile can be compared with other similar compounds, such as quinazolinone and quinoline derivatives. While all these compounds share a quinazoline core, this compound is unique due to its carbonitrile group, which imparts distinct chemical and biological properties . Quinazolinone derivatives, for example, are known for their sedative and hypnotic activities, whereas quinoline derivatives are widely used as antimalarial agents .
List of Similar Compounds
- Quinazolinone
- Quinoline
- Quinazoline-2,4-dione
- Quinazoline-4-one
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable target for further research and development. The compound’s ability to undergo various chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its importance in modern science.
Propiedades
Número CAS |
1231761-03-7 |
|---|---|
Fórmula molecular |
C9H5N3 |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
quinazoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H |
Clave InChI |
XAIQADWTFHMCOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
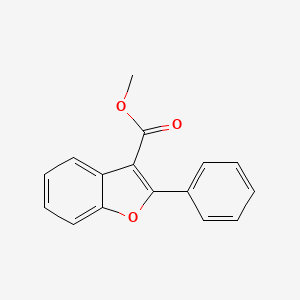

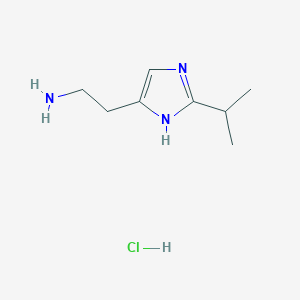
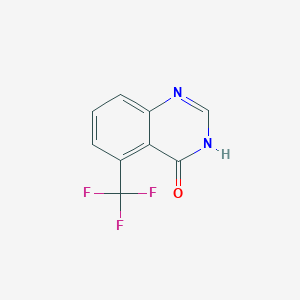
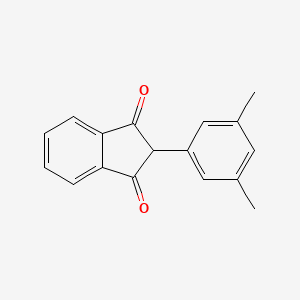
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)

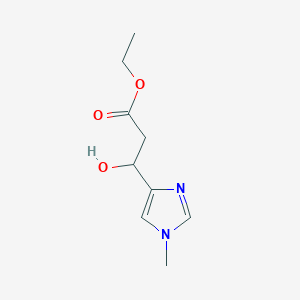
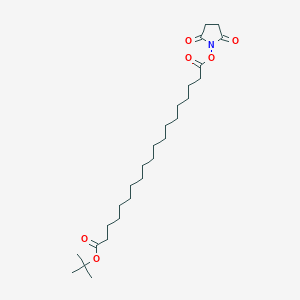
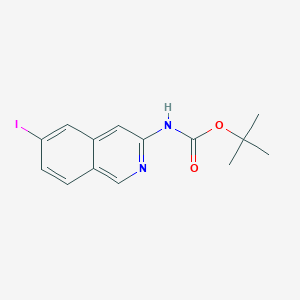
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
